Acth (1-4)

概要

説明

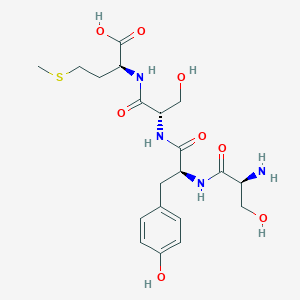

Acth (1-4) is a peptide composed of four amino acids: serine, tyrosine, serine, and methionine. Peptides like Acth (1-4) play crucial roles in various biological processes and have significant applications in scientific research, medicine, and industry. The sequence of amino acids in this peptide determines its unique properties and functions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Acth (1-4) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents like HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of peptides like Acth (1-4) follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. Quality control measures, such as HPLC and mass spectrometry, are employed to verify the peptide’s identity and purity.

化学反応の分析

Types of Reactions

Acth (1-4) can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Phosphorylation: The serine residues can be phosphorylated, which is crucial in many signaling pathways.

Nitration: The tyrosine residue can undergo nitration, forming 3-nitrotyrosine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracetic acid can be used under mild conditions.

Phosphorylation: Kinases or chemical reagents like phosphoramidite can be used.

Nitration: Nitric acid or peroxynitrite can be used under controlled conditions.

Major Products

Oxidation: Methionine sulfoxide, methionine sulfone.

Phosphorylation: Phosphoserine.

Nitration: 3-nitrotyrosine.

科学的研究の応用

Acth (1-4) has diverse applications in scientific research:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and signaling pathways.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.

Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.

作用機序

The mechanism of action of Acth (1-4) depends on its interaction with specific molecular targets. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the serine residues can be phosphorylated, altering the peptide’s function. The methionine residue can undergo oxidation, affecting the peptide’s stability and activity.

類似化合物との比較

Acth (1-4) can be compared to other peptides with similar sequences:

H-Ser-Tyr-Ser-Gly-OH: Similar but with glycine instead of methionine, affecting its hydrophobicity and oxidation potential.

H-Ser-Tyr-Ser-Ala-OH: Alanine substitution alters the peptide’s structure and reactivity.

H-Ser-Tyr-Ser-Leu-OH: Leucine substitution increases hydrophobic interactions.

Acth (1-4) is unique due to the presence of methionine, which can undergo oxidation, providing insights into oxidative stress and related biological processes.

生物活性

Adrenocorticotropic hormone (ACTH), particularly in its shorter form ACTH (1-4), plays a significant role in the endocrine system, primarily influencing the adrenal cortex to secrete glucocorticoids. This article provides a detailed overview of the biological activity of ACTH (1-4), including its mechanisms of action, clinical implications, and case studies.

ACTH is synthesized in the anterior pituitary gland and is crucial for stimulating cortisol production in the adrenal cortex. The mechanism involves several key steps:

- Receptor Activation : ACTH binds to the melanocortin 2 receptor (MC2R) on adrenal cortex cells. This receptor is a G protein-coupled receptor that activates adenylate cyclase, leading to increased cyclic AMP (cAMP) levels .

- Cholesterol Mobilization : The rise in cAMP activates protein kinase A (PKA), which enhances the expression and activity of the steroidogenic acute regulatory protein (StAR). StAR facilitates the transport of cholesterol into mitochondria, a critical step for steroidogenesis .

- Gene Expression : Chronic exposure to ACTH leads to increased transcription of genes encoding steroidogenic enzymes, thus promoting sustained cortisol production .

2. Biological Functions

ACTH (1-4) has several biological activities:

- Cortisol Regulation : It directly influences cortisol secretion, which plays a vital role in stress response, metabolism, and immune regulation .

- Circadian Rhythm : ACTH levels exhibit diurnal variation, peaking in the early morning and declining throughout the day. This rhythm is crucial for maintaining homeostasis and affects cortisol release patterns .

3. Clinical Implications

The biological activity of ACTH (1-4) has significant clinical implications, particularly in conditions like Cushing's syndrome and adrenal insufficiency.

Table 1: Summary of Clinical Cases Involving ACTH

| Case Number | Patient Age | Symptoms | ACTH Level (pmol/L) | Diagnosis |

|---|---|---|---|---|

| 1 | 28 | Acne, moon face, hypertension | 103 | ACTH-dependent Cushing’s syndrome |

| 2 | 31 | Fatigue, hyperpigmentation | Elevated | Ectopic ACTH syndrome |

| 3 | 31 | Cushingoid features | Markedly elevated | Cushing’s disease |

Case Study 1: Ectopic ACTH Syndrome

A 28-year-old male presented with symptoms of Cushing's syndrome including central obesity and hypertension. Laboratory tests revealed an elevated plasma ACTH level of 103 pmol/L. Imaging did not show a pituitary adenoma, suggesting ectopic production of ACTH from an adrenal source .

Case Study 2: Cushing’s Disease

In another instance, a patient exhibited severe hypercortisolism with elevated ACTH levels confirmed through dynamic testing. The patient underwent bilateral adrenalectomy, which resulted in normalization of ACTH levels post-surgery, indicating successful treatment .

5. Research Findings

Recent studies have highlighted various aspects of ACTH's biological activity:

- Steroidogenesis Modulation : Research indicates that both acute and chronic treatments with ACTH can significantly modulate gene expression related to steroid synthesis in adrenal cells .

- Mutations Impacting Function : Genetic studies have identified mutations in the MC2R gene that can lead to familial glucocorticoid deficiency, underscoring the importance of receptor functionality for proper hormonal regulation .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O8S/c1-33-7-6-14(20(31)32)22-19(30)16(10-26)24-18(29)15(23-17(28)13(21)9-25)8-11-2-4-12(27)5-3-11/h2-5,13-16,25-27H,6-10,21H2,1H3,(H,22,30)(H,23,28)(H,24,29)(H,31,32)/t13-,14-,15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYVWTFUSMUWHM-VGWMRTNUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。